molecular formula C21H30O5 B122318 Pregn-4-en-21-oic acid,11,20-dihydroxy-3-oxo-, (11b)- CAS No. 75879-79-7

Pregn-4-en-21-oic acid,11,20-dihydroxy-3-oxo-, (11b)-

Cat. No.: B122318
CAS No.: 75879-79-7
M. Wt: 362.5 g/mol
InChI Key: NCZRCNAAHNGILW-WVQAOHMYSA-N
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Description

Pregn-4-en-21-oic acid,11,20-dihydroxy-3-oxo-, (11b)- is a steroidal compound that plays a significant role in various biochemical processes. It is a metabolite of corticosterone and is typically elevated in the liver. This compound is involved in the regulation of energy homeostasis and immune responses through its interaction with specific receptors and enzymes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pregn-4-en-21-oic acid,11,20-dihydroxy-3-oxo-, (11b)- involves the conversion of corticosterone through a series of oxidation and reduction reactions. The in vivo conversion of corticosterone to this compound proceeds via the aldehyde intermediate 11b-hydroxy-3,20-dioxopregn-4-en-21-al. Cytochrome P450 3A4 (CYP3A4) is known to convert corticosterone to this intermediate .

Industrial Production Methods:

Properties

CAS No.

75879-79-7

Molecular Formula

C21H30O5

Molecular Weight

362.5 g/mol

IUPAC Name

2-hydroxy-2-[(8S,9S,10R,11S,13S,14S,17S)-11-hydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]acetic acid

InChI

InChI=1S/C21H30O5/c1-20-8-7-12(22)9-11(20)3-4-13-14-5-6-15(18(24)19(25)26)21(14,2)10-16(23)17(13)20/h9,13-18,23-24H,3-8,10H2,1-2H3,(H,25,26)/t13-,14-,15+,16-,17+,18?,20-,21-/m0/s1

InChI Key

NCZRCNAAHNGILW-WVQAOHMYSA-N

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@H]4C(C(=O)O)O)C)O

SMILES

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4C(C(=O)O)O)C)O

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4C(C(=O)O)O)C)O

Synonyms

11β,20-Dihydroxy-3-oxopregn-4-en-21-oic Acid

Origin of Product

United States

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